Cas no 13514-79-9 (6-methyl-2-phenylpyrimidin-4-ol)
13514-79-9 structure
Product Name:6-methyl-2-phenylpyrimidin-4-ol
Numéro CAS:13514-79-9
Le MF:C11H10N2O
Mégawatts:186.20990228653
MDL:MFCD01533874
CID:119685
PubChem ID:135448999
Update Time:2025-09-22
6-methyl-2-phenylpyrimidin-4-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Methyl-2-phenylpyrimidin-4(1H)-one
- 4(3H)-Pyrimidinone,6-methyl-2-phenyl-
- 6-methyl-2-phenyl-4(3H)-Pyrimidinone
- 6-METHYL-2-PHENYLPYRIMIDIN-4-OL
- 2-phenyl-6-methyl-4(3H)-pyrimidone
- 6-methyl-2-phenyl-3H-pyrimidin-4-one
- 6-Methyl-2-phenyl-4(1H)pyrimidinone
- 6-methyl-2-phenyl-4(3H)-pyrimidone
- 6-methyl-2-phenyl-4-pyrimidinol
- 6-methyl-2-phenyl-4-pyrimidone
- 6-methyl-2-phenylpyrimidin-4(3H)-one
- 6-methyl-2-phenylpyrimidin-4-one
- AC1LCP0V
- AE-641
- Bionet2_001568
- 2-Phenyl-6-methylpyrimidine-4-ol
- 4-pyrimidinol, 6-methyl-2-phenyl-
- 6-Methyl-2-phenyl-4(1H)-pyrimidone
- 2-Phenyl-6-methylpyrimidin-4(3H)-one
- 6-methyl-2-phenyl-1H-pyrimidin-4-one
- 6-Methyl-2-phenylpyrimidine-4(3H)-one
- 4(1H)-Pyrimidinone, 6-methyl-2-phenyl-
- CCG-48987
- AKOS005723581
- EN300-190917
- 6-methyl-2-phenyl-3,4-dihydropyrimidin-4-one
- 4(3H)-Pyrimidinone, 6-methyl-2-phenyl-
- 6-Methyl-2-phenyl-4(1H)-pyrimidinone #
- 156648-01-0
- CHEBI:194952
- 6-Methyl-2-phenyl-4(1H)-pyrimidinone
- 6-methyl-2-phenyl-pyrimidin-4-ol
- DTXSID30345390
- SB55719
- 13514-79-9
- HMS2340K12
- 6-Methyl-2-phenyl-4-Pyrimidinone
- AKOS025147298
- AC-12856
- MFCD08532877
- SMR000126724
- CS-0214758
- AKOS005085473
- A887740
- 4-methyl-2-phenyl-1H-pyrimidin-6-one
- 2K-547S
- SR-01000638479-1
- 2-phenyl-4-methyl-6-hydroxypyrimidine
- BS-4012
- J-518889
- Z431770946
- AE-641/01679042
- MLS000544967
- 6-methyl-2-phenyl-1,4-dihydropyrimidin-4-one
- HMS1368I12
- FT-0683407
- CHEMBL1491743
- SCHEMBL2577307
- STL103952
- ALBB-011947
- G23615
- 6-methyl-2-phenylpyrimidin-4-ol
-
- MDL: MFCD01533874
- Piscine à noyau: 1S/C11H10N2O/c1-8-7-10(14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
- La clé Inchi: BQXCSFIZYMLIAU-UHFFFAOYSA-N
- Sourire: O=C1C=C(C)N=C(C2C=CC=CC=2)N1
Propriétés calculées
- Qualité précise: 186.0794
- Masse isotopique unique: 186.079
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 1
- Complexité: 298
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 41.5A^2
- Le xlogp3: 1.3
Propriétés expérimentales
- Dense: 1.17
- Point d'ébullition: 312.3°Cat760mmHg
- Point d'éclair: 142.7°C
- Indice de réfraction: 1.609
- Le PSA: 41.46
- Le LogP: 2.15760
6-methyl-2-phenylpyrimidin-4-ol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM127180-1g |
6-methyl-2-phenylpyrimidin-4(3H)-one |
13514-79-9 | 95% | 1g |
$228 | 2021-08-05 | |
| TRC | M354783-10mg |
6-methyl-2-phenylpyrimidin-4-ol |
13514-79-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M354783-50mg |
6-methyl-2-phenylpyrimidin-4-ol |
13514-79-9 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | M354783-100mg |
6-methyl-2-phenylpyrimidin-4-ol |
13514-79-9 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Chemenu | CM127180-1g |
6-methyl-2-phenylpyrimidin-4(3H)-one |
13514-79-9 | 95%+ | 1g |
$272 | 2023-02-18 | |
| Fluorochem | 017118-1g |
6-Methyl-2-phenylpyrimidin-4-ol |
13514-79-9 | 95+% | 1g |
£208.00 | 2022-03-01 | |
| Fluorochem | 017118-5g |
6-Methyl-2-phenylpyrimidin-4-ol |
13514-79-9 | 95+% | 5g |
£560.00 | 2022-03-01 | |
| Matrix Scientific | 062440-500mg |
6-Methyl-2-phenylpyrimidin-4-ol |
13514-79-9 | 500mg |
$237.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291393-100 mg |
6-methyl-2-phenylpyrimidin-4-ol, |
13514-79-9 | 100MG |
¥3,189.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291393-100mg |
6-methyl-2-phenylpyrimidin-4-ol, |
13514-79-9 | 100mg |
¥3189.00 | 2023-09-05 |
6-methyl-2-phenylpyrimidin-4-ol Littérature connexe
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
13514-79-9 (6-methyl-2-phenylpyrimidin-4-ol) Produits connexes
- 103518-53-2(4-methyl-Pyrimido[2,1-a]isoindol-2(6H)-one)
- 651720-60-4(4(3H)-Pyrimidinone, 2-(6-hydroxy-2-naphthalenyl)-6-(4-methoxyphenyl)-, sodium salt (1:2))
- 651719-95-8(4(3H)-Pyrimidinone, 2-(4-hydroxyphenyl)-6-phenyl-, sodium salt (1:2))
- 651719-84-5(4(3H)-Pyrimidinone, 6-phenyl-2-[4-(trifluoromethyl)phenyl]-, sodium salt (1:1))
- 113369-48-5(6H-pyrimido[2,1-a]isoindol-2-one)
- 501124-28-3(4(1H)-Pyrimidinone, 6-(fluoromethyl)-2-phenyl-)
- 79946-47-7(4H-Imidazol-4-one, 1,5-dihydro-2-phenyl-5-(3-phenyl-2-propenylidene)-)
- 79957-44-1(4H-Imidazol-4-one,1,5-dihydro-2-(4-methylphenyl)-5-[(4-methylphenyl)methylene]-)
- 32997-17-4(4H-Imidazol-4-one,1,5-dihydro-2-(4-methylphenyl)-5-(phenylmethylene)-)
- 35729-54-5(4-Methyl-2H-pyrimido[2,1-a]isoquinolin-2-one)
Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot